2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a unique structure combining pyrazolo[1,5-a]pyrimidine, azetidine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The azetidine ring is then introduced via nucleophilic substitution or cycloaddition reactions. Finally, the triazole ring is formed through a Huisgen cycloaddition reaction, often referred to as a “click” reaction, using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects through binding to these targets, thereby modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
- N,N-Diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Uniqueness
What sets 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole apart from these similar compounds is its unique combination of structural motifs. The presence of the azetidine and triazole rings, in addition to the pyrazolo[1,5-a]pyrimidine core, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
2,5-dimethyl-7-[3-(triazol-2-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-9-6-13(19-12(16-9)5-10(2)17-19)18-7-11(8-18)20-14-3-4-15-20/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYBCQWLSLGLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC(C3)N4N=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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